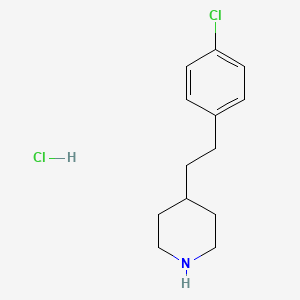

4-(4-Chlorophenethyl)piperidine hydrochloride

Description

4-(4-Chlorophenethyl)piperidine hydrochloride is a piperidine derivative featuring a 4-chlorophenyl group attached via a phenethyl (C6H5-CH2-CH2-) chain to the piperidine nitrogen, with a hydrochloride salt. Piperidine derivatives are pivotal in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes, through hydrophobic, electronic, and steric effects .

Properties

IUPAC Name |

4-[2-(4-chlorophenyl)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;/h3-6,12,15H,1-2,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFQHUXZSVCRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661323 | |

| Record name | 4-[2-(4-Chlorophenyl)ethyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148136-03-2 | |

| Record name | 4-[2-(4-Chlorophenyl)ethyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation and Catalytic Reduction Method

One common approach begins with 1-benzyl-4-(4-chlorophenyl)-4-piperidinol as the precursor. The key steps include:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Mix 30 g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with 500 g pure water and 12 g palladium on activated charcoal catalyst | Hydrogen pressure: 0.1 MPa; Temperature: 25°C; Time: 24 hours | Hydrogenation deprotection of benzyl group |

| 2 | Filter catalyst, wash with 500 g ethyl acetate, separate layers, adjust aqueous phase pH to 13 with 10% sodium hydroxide | Extraction with 500 g dichloromethane | Organic phase concentrated |

| 3 | Reflux organic phase with 50 g toluene at 115°C for 1.5 hours | Reflux step to purify intermediate | |

| 4 | Cool mixture, add ethyl acetate, stand at 10°C for 10 hours | Crystallization of 4-(4-chlorophenyl)-4-piperidinol | 90% yield, 99% purity |

This intermediate can be further converted to the hydrochloride salt by reaction with hydrogen chloride gas or hydrochloric acid in an appropriate solvent system, followed by recrystallization.

Multi-Step Synthesis from Benzylamine and Methyl Acrylate

An industrially favorable method uses benzylamine and methyl acrylate as inexpensive starting materials. The process involves:

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| 1 | 1,4-Addition | Mild conditions | Formation of intermediate adduct |

| 2 | Dieckmann Condensation | Controlled temperature | Cyclization to form piperidine ring |

| 3 | Hydrolysis and Decarboxylation | Aqueous acidic/basic medium | Removal of ester groups |

| 4 | 1,2-Addition | Nucleophilic addition | Functionalization of ring |

| 5 | Reduction | Using palladium on carbon catalyst | Hydrogenation under 110-120°C, 20 kg/cm² pressure for 2-5 hours |

| 6 | Hydrogenolysis | Same as reduction step | Removal of protecting groups |

Final step involves dissolving residue in anhydrous ether, passing hydrogen chloride gas to precipitate the hydrochloride salt, followed by filtration and recrystallization with ethanol-ether mixture to yield 4-(4-chlorophenethyl)piperidine dihydrochloride with high purity and good yield.

Alternative Ether and Alcohol Intermediate Route

Another approach synthesizes related intermediates such as 3-(4-chlorophenyl)propyl alcohol via reduction of 3-(4-chlorophenyl)propionic acid using sodium borohydride and iodine in tetrahydrofuran (THF) solvent. The intermediate can be converted further to piperidine derivatives and then to the hydrochloride salt by reaction with thionyl chloride in ethanol at low temperature (3-7°C), followed by room temperature reaction for 2-4 hours. Purification involves crystallization steps to ensure product quality.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Reaction Conditions | Purification | Yield & Purity |

|---|---|---|---|---|---|

| Hydrogenation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol | 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, Pd/C catalyst | Catalytic hydrogenation, extraction, reflux | 25°C, 0.1 MPa H₂, 24 h; reflux 115°C 1.5 h | Crystallization with ethyl acetate | 90% yield, 99% purity |

| Multi-step synthesis from benzylamine and methyl acrylate | Benzylamine, methyl acrylate, Pd/C catalyst | 1,4-addition, Dieckmann condensation, hydrolysis, reduction, hydrogenolysis | 110-120°C, 20 kg/cm² H₂ pressure, 2-5 h | Recrystallization from ethanol-ether | High yield (e.g., 159 g from 200 g precursor) |

| Reduction of 3-(4-chlorophenyl)propionic acid to alcohol intermediate | 3-(4-chlorophenyl)propionic acid, NaBH₄, I₂, THF | Reduction, reaction with thionyl chloride | 0-30°C, 2-4 h | Crystallization | Not specified |

Research Findings and Notes

- The hydrogenation step using palladium on activated charcoal is critical for deprotection and reduction, with mild temperature and pressure conditions favoring high selectivity and yield.

- The multi-step synthesis route from benzylamine and methyl acrylate is advantageous for industrial scale due to inexpensive starting materials, mild reaction conditions, and ease of control, facilitating practical large-scale production.

- The use of sodium borohydride and iodine in THF for selective reduction of aromatic propionic acids to alcohol intermediates provides a versatile pathway to related piperidine derivatives, which can be further converted to the target hydrochloride salt.

- Purification by recrystallization from ethanol-ether or ethyl acetate is common to achieve high purity products suitable for pharmaceutical applications.

- Reaction parameters such as temperature, pressure, and pH adjustment during extraction significantly influence the yield and purity, highlighting the importance of precise process control.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate

Biological Activity

4-(4-Chlorophenethyl)piperidine hydrochloride is a synthetic compound with significant biological activity, particularly in the context of its interaction with various neurotransmitter systems. With a molecular formula of C₁₁H₁₅ClN and a molecular weight of 232.15 g/mol, this compound features a piperidine ring substituted with a 4-chlorophenethyl group, which enhances its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been shown to affect the dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions.

- Neurotransmitter Interaction : The compound exhibits affinity for dopamine D2 receptors, which are implicated in various neurological disorders. Additionally, it may influence serotonin receptors, potentially affecting mood and anxiety levels.

- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in the synaptic cleft .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anxiety Disorders : A study involving animal models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors. Mice treated with varying doses showed significant decreases in time spent in open areas during an elevated plus maze test, indicating anxiolytic effects.

- Case Study on Parkinson's Disease : In a model of Parkinson’s disease, administration of this compound improved motor function and reduced dopaminergic neuron loss. The compound's neuroprotective effects were attributed to its ability to modulate dopamine levels and inhibit neuroinflammatory pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 4-(3-Chlorophenyl)piperidine hydrochloride | 0.98 | Similar piperidine structure; different chlorophenyl substitution. |

| 3-(3,4-Dichlorophenyl)pyrrolidine | 0.85 | Contains a pyrrolidine ring; distinct halogenation pattern. |

| 4-(4-Hydroxypiperidine) | 0.90 | Hydroxyl group substitution; affects solubility and reactivity. |

This comparative analysis indicates that while other compounds share structural features with this compound, its specific chlorophenethyl substitution may confer unique pharmacological properties.

Scientific Research Applications

Overview

4-(4-Chlorophenethyl)piperidine hydrochloride, a piperidine derivative, has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly antipsychotic medications. Its applications span across chemistry, biology, and medicine, making it a versatile compound in research and development.

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several important drugs:

- Haloperidol : An antipsychotic medication used for treating schizophrenia and acute psychotic states. Its synthesis often involves this compound as a precursor.

- Loperamide : An antidiarrheal medication, where this compound is utilized in its production process.

Research indicates that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that certain derivatives possess significant antifungal and antibacterial activities. For instance, a derivative known as CHP (4-phenylpiperidin-4-ol substituted pyrazole) demonstrated promising results against microbial pathogens.

- Binding Affinity Studies : In silico analyses suggest that this compound can effectively bind to proteins involved in critical biological pathways, including DNA Gyrase and KEAP1-NRF2, indicating potential therapeutic applications in antimicrobial and antioxidant therapies.

Chemical Research

This compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for diverse reactions, making it valuable for developing new materials and chemical processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Antipsychotic Drug Development :

- A study detailed the synthesis of haloperidol from this compound, highlighting its importance in psychiatric pharmacotherapy. The research emphasized the efficiency of using this intermediate to enhance yield and reduce production costs.

-

Antimicrobial Research :

- A recent investigation evaluated the antimicrobial efficacy of derivatives based on this compound. The findings revealed strong activity against both bacterial and fungal strains, suggesting its potential use in developing new antimicrobial agents.

-

Fluorescent Probes :

- Researchers have explored the use of this compound as a fluorescent sigma receptor probe. This application could facilitate studies related to receptor interactions and drug discovery.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Key Structural Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., -SO2, -NO2): Increase polarity and reduce logP, affecting solubility and receptor binding . Lipophilic Groups (e.g., phenethyl, ethyl): Enhance blood-brain barrier penetration, critical for CNS-targeting drugs . Halogen Substituents (Cl, Br): Improve binding affinity via halogen bonds and metabolic stability .

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenethyl)piperidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized by reacting 4-chlorophenethyl chloride with piperidine in anhydrous ethanol/methanol under basic conditions (e.g., NaOH/K₂CO₃), followed by HCl salt formation . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products like N-alkylation byproducts.

- Base selection : Strong bases (e.g., NaOH) favor deprotonation but may hydrolyze sensitive functional groups .

Yield optimization requires balancing these factors via controlled experiments (e.g., Design of Experiments, DoE).

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenethyl group integration) and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₃H₁₇Cl₂N) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state properties .

- HPLC/Purity Assays : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm for aromatic groups) .

Q. How is the compound’s biological activity assessed in preliminary studies?

Methodological Answer:

- In vitro Binding Assays : Screen for receptor affinity (e.g., sigma-1 or opioid receptors) using radioligand displacement assays .

- Cytotoxicity Profiling : Use cell viability assays (e.g., MTT) on HEK-293 or HepG2 cells to establish IC₅₀ values .

- Solubility/Stability : Evaluate pH-dependent solubility (e.g., phosphate buffers) and stability under physiological conditions (37°C, 5% CO₂) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for higher enantiomeric purity?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and stereoselectivity in asymmetric syntheses .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to minimize byproducts .

- Machine Learning : Train models on existing piperidine derivative datasets to predict optimal catalysts (e.g., chiral amines) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) to identify confounding variables. For example, receptor binding affinity may vary with assay temperature .

- Structural Analog Comparison : Cross-reference activities of analogs (e.g., 4-(4-fluorophenethyl)piperidine) to isolate substituent effects .

- Dose-Response Replication : Validate discrepancies using standardized protocols (e.g., NIH Rigor Guidelines) .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) alter pharmacological properties?

Methodological Answer:

Q. What advanced techniques validate the compound’s interaction with target proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) in real time .

- Cryo-EM/X-ray Co-crystallization : Resolve binding poses at atomic resolution (e.g., piperidine nitrogen interactions with catalytic residues) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.